1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone
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Overview
Description
1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
It’s worth noting that structurally similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Similar compounds have been found to interact with their targets by binding to specific receptors, such as dopamine and serotonin receptors, thereby inhibiting their activity .
Biochemical Pathways
Based on its structural similarity to other compounds, it may influence the dopaminergic and serotonergic systems .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have shown good biological activity, implying that their heterocyclic center is unquestionably a component of the pharmacophore .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the physiological environment and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone typically involves multiple steps. One common method includes the reaction of 4,7-dimethyl-2-aminobenzothiazole with piperazine in the presence of a suitable solvent and catalyst. This intermediate product is then reacted with 2-phenoxyacetyl chloride under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole or piperazine derivatives.
Scientific Research Applications
1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazine
- 1-(4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl)ethanone
- 2-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-N-phenylacetamide
Uniqueness
1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone stands out due to its unique combination of a benzothiazole ring, a piperazine moiety, and a phenoxyethanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-15-8-9-16(2)20-19(15)22-21(27-20)24-12-10-23(11-13-24)18(25)14-26-17-6-4-3-5-7-17/h3-9H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADZKMIVNINFDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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